1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Description
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-bromo-2-methylphenylsulfonyl group and a 2-fluorophenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
Properties
Molecular Formula |
C17H18BrFN2O2S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C17H18BrFN2O2S/c1-13-12-14(18)6-7-17(13)24(22,23)21-10-8-20(9-11-21)16-5-3-2-4-15(16)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
NDDCYVZBPBXZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further functionalized by introducing the 4-bromo-2-methylphenylsulfonyl and 2-fluorophenyl groups through nucleophilic substitution reactions .
Chemical Reactions Analysis
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The fluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(4-Methylphenylsulfonyl)-4-(2-fluorophenyl)piperazine
- 1-(4-Bromo-2-methylphenylsulfonyl)-4-(2-chlorophenyl)piperazine
- 1-(4-Bromo-2-methylphenylsulfonyl)-4-(2-methylphenyl)piperazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the bromine and fluorine atoms in this compound makes it unique in terms of its electronic properties and potential interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
